molecular formula C15H10N2O4 B13794855 2-(5-Nitro-1H-indol-2-YL)benzoic acid

2-(5-Nitro-1H-indol-2-YL)benzoic acid

Cat. No.: B13794855
M. Wt: 282.25 g/mol
InChI Key: FWRLCHVRJNDZQB-UHFFFAOYSA-N
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Description

2-(5-Nitro-1H-indol-2-YL)benzoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitroindole with a benzoic acid derivative under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2-(5-Nitro-1H-indol-2-YL)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Nitro-1H-indol-2-YL)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(1H-Indol-2-yl)benzoic acid
  • 5-Methoxy-2-(5-Nitro-1H-indol-2-YL)benzoic acid
  • 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidinyl]-benzoic acid

Comparison: 2-(5-Nitro-1H-indol-2-YL)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and industrial applications .

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(5-nitro-1H-indol-2-yl)benzoic acid

InChI

InChI=1S/C15H10N2O4/c18-15(19)12-4-2-1-3-11(12)14-8-9-7-10(17(20)21)5-6-13(9)16-14/h1-8,16H,(H,18,19)

InChI Key

FWRLCHVRJNDZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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